N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H17N5O4 and its molecular weight is 295.299. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the potential of utilizing similar complex molecules in synthesizing new derivatives with promising biological activities. For instance, the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activity showcase the chemical versatility and potential biomedical applications of such compounds (Fandaklı et al., 2012). These methodologies highlight the importance of complex carboxamide structures in generating new chemical entities for further biological assessments.
Antimicrobial and Anticancer Activities
The structural frameworks similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have been utilized to develop compounds with significant antimicrobial and anticancer properties. The creation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016) exemplifies the therapeutic potential of these molecular scaffolds. This underscores the compound's role in synthesizing derivatives that could serve as potent therapeutic agents against various diseases.
Building Blocks for Bioactive Compounds
Compounds bearing resemblance to the mentioned carboxamide have served as essential building blocks in synthesizing bioactive compounds. The development of enaminones and their reactions to yield compounds with antitumor and antimicrobial activities (Riyadh, 2011) provides insight into the utility of such complex molecules in drug discovery and development processes.
Potential Nootropic Agents
The compound's structural motif is also explored in the synthesis of potential nootropic agents, highlighting its utility in creating compounds that might affect cognitive functions (Valenta et al., 1994). This area of research opens up possibilities for developing new treatments for cognitive disorders, leveraging the chemical complexity of the carboxamide structure.
Mechanism of Action
Target of Action
The primary target of this compound is voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for anticonvulsant drugs .
Mode of Action
The compound interacts with its targets by inhibiting the currents mediated by these channels . This inhibition reduces the excitability of neurons, thereby preventing the abnormal, excessive neuronal activity that characterizes seizures .
Biochemical Pathways
The inhibition of voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels affects several biochemical pathways. For instance, it can disrupt the propagation of action potentials, alter the release of neurotransmitters, and modulate intracellular calcium signaling . The downstream effects of these changes include a reduction in neuronal excitability and potentially an analgesic effect .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability and potentially an analgesic effect . In animal models, the compound has shown potent anticonvulsant activity and efficacy in pain models .
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-16-8-9(14-15-16)12(20)13-4-6-21-7-5-17-10(18)2-3-11(17)19/h8H,2-7H2,1H3,(H,13,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZMVACUSSNJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.